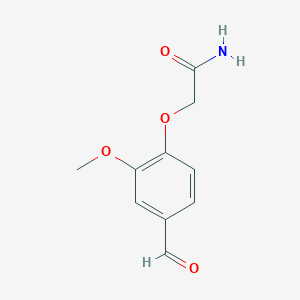

2-(4-Formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-7(5-12)2-3-8(9)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHIVGWATFYZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346238 | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186685-89-2 | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186685-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186685-89-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Formyl-2-methoxyphenoxy)acetamide

CAS Number: 186685-89-2

This technical guide provides a comprehensive overview of 2-(4-Formyl-2-methoxyphenoxy)acetamide, a vanillin derivative with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1] Its chemical structure features a vanillin core, characterized by a formyl and a methoxy group on the benzene ring, linked to an acetamide moiety via an ether bond. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| CAS Number | 186685-89-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Melting Point | 84-85 °C | ChemicalBook |

| Boiling Point (Predicted) | 452.0±35.0 °C | ChemicalBook |

| Density (Predicted) | 1.257±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 15.30±0.40 | ChemicalBook |

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of vanillin with chloroacetamide in the presence of a base.

Experimental Protocol: Synthesis from Vanillin and Chloroacetamide

Materials:

-

Vanillin

-

Chloroacetamide

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

N,N-Dimethylformamide (DMF)

-

Methanol (CH₃OH)

-

Water (H₂O)

Procedure:

-

A solvent mixture of acetonitrile and DMF (8:2 v/v) is prepared.

-

In a reaction vessel, chloroacetamide (0.010 mol), vanillin (0.011 mol), and potassium carbonate (2.00 g, 0.0145 mol) are added to 20 mL of the solvent mixture.

-

The reaction mixture is heated to reflux and stirred for 5-7 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed by evaporation.

-

The resulting residue is treated with an appropriate amount of water, leading to the precipitation of the solid product.

-

The precipitate is collected by filtration.

-

The collected solid is washed with 30% aqueous methanol.

-

The final product is dried in the air.

This protocol is based on a general procedure and may require optimization for specific laboratory conditions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the current scientific literature, the activities of structurally related vanillin and acetamide derivatives suggest potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Vanillin and its derivatives are known to possess antioxidant and anti-inflammatory properties. These activities are often attributed to the phenolic hydroxyl group and the overall electron-donating nature of the substituents on the aromatic ring. It is plausible that this compound shares these characteristics.

The anti-inflammatory effects of some phenolic compounds, such as 2-methoxy-4-vinylphenol, which is structurally related to the vanillin core, have been shown to be mediated through the suppression of key inflammatory pathways. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[2] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related phenolic compounds. It is important to note that this is a speculative model and requires experimental validation for this specific compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Future Research Directions

Further investigation into the biological activities of this compound is warranted. Key areas for future research include:

-

In vitro and in vivo studies to confirm its antioxidant and anti-inflammatory properties.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to explore how modifications to the chemical structure affect its biological activity.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

This technical guide provides a foundation for researchers interested in exploring the potential of this compound. The information presented herein, combining established data with logical inferences from related compounds, aims to stimulate further research into this promising molecule.

References

Unveiling the Molecular Weight of 2-(4-Formyl-2-methoxyphenoxy)acetamide: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of 2-(4-Formyl-2-methoxyphenoxy)acetamide, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the compound's molecular formula and presents a systematic calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Composition and Formula

This compound is a chemical compound with the molecular formula C₁₀H₁₁NO₄ .[1][2] This formula indicates that a single molecule of the compound is composed of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is detailed below, utilizing the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in the compound are as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999 |

Comprehensive Molecular Weight Data

The following table summarizes the calculation of the molecular weight for this compound.

| Constituent Element | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total Molecular Weight | 209.201 |

The calculated molecular weight of this compound is 209.201 g/mol . This value is consistent with the information available in public chemical databases.[1]

Methodological Approach

The determination of the molecular weight of this compound is a theoretical calculation based on its established molecular formula. This method does not involve experimental procedures.

Calculation Workflow

The process for calculating the molecular weight is a fundamental chemical principle. The relationship between the molecular formula and the molecular weight is illustrated in the following diagram.

Concluding Remarks

This guide has provided a concise and technical overview of the molecular weight of this compound. The presented data and methodology are foundational for researchers and scientists engaged in quantitative studies and experimental design involving this compound.

It is important to note that while the user's request included a desire for experimental protocols and signaling pathway diagrams, these are not applicable to the theoretical calculation of a compound's molecular weight. The determination of molecular weight from the molecular formula is a fundamental calculation in chemistry and does not necessitate experimental validation in this context. Similarly, signaling pathways are associated with the biological activity of a compound and are not relevant to its intrinsic chemical properties such as molecular weight.

References

An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Formyl-2-methoxyphenoxy)acetamide is a chemical compound with potential applications in medicinal chemistry and drug discovery, stemming from its structural relation to vanillin, a well-known natural product with diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a proposed synthetic route. While direct experimental data on the biological effects of this specific compound are limited in publicly available literature, its structural motifs suggest potential for further investigation. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Chemical Structure and Identifiers

This compound is a derivative of vanillin, incorporating an acetamide functional group. The core structure consists of a benzene ring substituted with a formyl group, a methoxy group, and an acetamidomethyl ether linkage.

-

IUPAC Name: this compound[1]

-

CAS Number: 186685-89-2[1]

-

Molecular Formula: C₁₀H₁₁NO₄[1]

-

Canonical SMILES: COC1=C(C=CC(=C1)C=O)OCC(=O)N[1]

-

InChI Key: VGHIVGWATFYZKU-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for the design of future experiments.

| Property | Value | Reference |

| Molecular Weight | 209.20 g/mol | [1] |

| Exact Mass | 209.06880783 Da | [1] |

| XLogP3-AA | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 78.6 Ų | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound from vanillin.

Experimental Protocol: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid (Precursor)

This protocol is adapted from the synthesis of similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin in an aqueous solution of sodium hydroxide.

-

Addition of Reagent: To the stirred solution, add an aqueous solution of chloroacetic acid dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid until a precipitate is formed.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Amidation to this compound

This is a general procedure for the amidation of a carboxylic acid.

-

Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, suspend the synthesized (4-formyl-2-methoxyphenoxy)acetic acid in a dry, non-protic solvent (e.g., dichloromethane or tetrahydrofuran). Add an activating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (evolution of gas ceases).

-

Ammonia Addition: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the addition of water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound. However, the structural similarity to vanillin and its derivatives suggests potential for a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.

Further research is warranted to explore the pharmacological profile of this compound. A logical workflow for such an investigation is outlined below.

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily accessible derivative of the natural product vanillin. This guide provides essential chemical and physical data, along with a proposed synthetic route, to facilitate further research into this compound. While its biological profile remains to be elucidated, its chemical structure holds promise for potential applications in drug discovery and development. The experimental protocols and suggested research workflow provided herein offer a solid starting point for scientists and researchers to explore the therapeutic potential of this and related molecules.

References

In-Depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of 2-(4-Formyl-2-methoxyphenoxy)acetamide. The information is curated for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 186685-89-2 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

| InChI | InChI=1S/C10H11NO4/c1-14-9-4-7(5-12)2-3-8(9)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | PubChem[1] |

| InChIKey | VGHIVGWATFYZKU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)N | PubChem[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process starting from vanillin, a readily available natural product. The following protocols are based on established methods for the synthesis of similar vanillin and acetamide derivatives.

Experimental Workflow: Synthesis of this compound from Vanillin

Caption: General synthetic workflow from vanillin.

Step 1: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid from Vanillin

This step involves the alkylation of the hydroxyl group of vanillin. A similar synthesis is described for a related compound, suggesting a viable pathway.

Materials:

-

Vanillin

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Appropriate organic solvent (e.g., ethanol)

Procedure:

-

Dissolve vanillin in an aqueous solution of sodium hydroxide to form the corresponding sodium salt.

-

Add a solution of chloroacetic acid dropwise to the reaction mixture while stirring.

-

Heat the mixture under reflux for several hours to facilitate the Williamson ether synthesis.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-(4-formyl-2-methoxyphenoxy)acetic acid.

Step 2: Amidation of 2-(4-Formyl-2-methoxyphenoxy)acetic acid

The final step is the conversion of the carboxylic acid to the primary amide.

Materials:

-

2-(4-Formyl-2-methoxyphenoxy)acetic acid

-

Thionyl chloride or a similar activating agent

-

Ammonia solution (aqueous or in an organic solvent)

-

Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Suspend 2-(4-formyl-2-methoxyphenoxy)acetic acid in an anhydrous organic solvent.

-

Add thionyl chloride dropwise at a low temperature to form the acyl chloride intermediate.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in an anhydrous solvent and add a concentrated solution of ammonia dropwise while maintaining a low temperature.

-

Stir the reaction mixture for several hours at room temperature.

-

The crude product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally related vanillin and acetamide derivatives suggest potential areas of interest, particularly in antimicrobial and anticancer research.[2][3][4][5]

Vanillin and its derivatives have been reported to exhibit antimicrobial properties against a range of bacteria and fungi.[2][3][4][6] The mechanism of action is often attributed to the disruption of the cytoplasmic membrane.[4] Furthermore, various 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities.[5]

Given the presence of the formyl group, a potential interaction with formyl peptide receptors (FPRs) could be hypothesized. FPRs are G-protein coupled receptors involved in the inflammatory response. Activation of FPR2 by mitochondrial formyl peptides has been shown to stimulate the neutrophil proinflammatory response via the ERK pathway. However, it is crucial to note that there is currently no direct evidence linking this compound to this pathway.

Hypothesized Signaling Pathway: Potential Interaction with Formyl Peptide Receptor 2 (FPR2)

The following diagram illustrates a hypothetical signaling cascade that could be initiated if this compound were to act as an agonist for FPR2. This is based on known pathways activated by other formyl peptides and should be considered a theoretical framework for future investigation.

Caption: Hypothetical FPR2 signaling cascade.

Conclusion

This compound is a compound of interest for further investigation, particularly in the realm of medicinal chemistry. While its physical properties are not yet fully characterized by experimental data, established synthetic routes for similar molecules provide a clear path for its preparation. The biological activities of related compounds suggest that antimicrobial and anticancer screening would be promising avenues for future research. Furthermore, its structure warrants investigation into its potential interaction with signaling pathways such as the formyl peptide receptor pathway, which could unveil novel therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

- 1. This compound | C10H11NO4 | CID 610599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide

Disclaimer: This document provides a technical overview of 2-(4-formyl-2-methoxyphenoxy)acetamide. It is important to note that this specific compound is not extensively studied in publicly available scientific literature. Therefore, this guide has been constructed by drawing inferences from established chemical principles and data available for structurally related compounds, particularly other vanillin derivatives. All information presented herein should be considered in this context and validated through direct experimentation.

Introduction

This compound is a chemical compound belonging to the class of vanillin derivatives. Vanillin and its analogues are of significant interest to the scientific community due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, a plausible synthetic route, and potential biological activities of this compound, based on the current body of knowledge on related molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is primarily sourced from publicly accessible chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| CAS Number | 186685-89-2 | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | Inferred |

Proposed Synthesis

Experimental Protocol

Step 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This step involves the Williamson ether synthesis, a well-established method for forming ethers. Vanillin is reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.

-

Materials: Vanillin, ethyl chloroacetate, potassium carbonate, acetone, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

To a solution of vanillin in acetone, add potassium carbonate.

-

Add ethyl chloroacetate dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the inorganic salts, and evaporate the solvent.

-

To the resulting crude ester, add an aqueous solution of sodium hydroxide and stir at room temperature to hydrolyze the ester.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to obtain 2-(4-formyl-2-methoxyphenoxy)acetic acid.

-

Step 2: Amidation of 2-(4-formyl-2-methoxyphenoxy)acetic acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved using a variety of standard amidation procedures.

-

Materials: 2-(4-formyl-2-methoxyphenoxy)acetic acid, thionyl chloride or a carbodiimide coupling agent (e.g., EDC), ammonia solution or ammonium chloride with a base.

-

Procedure (via an acid chloride):

-

Treat the carboxylic acid with thionyl chloride to form the corresponding acid chloride.

-

Carefully add the acid chloride to a cooled, concentrated solution of ammonia.

-

Stir the reaction mixture until the amidation is complete.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

-

Synthesis Workflow

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been explicitly reported. However, based on the known bioactivities of the vanillin scaffold, several potential applications can be inferred.

Antioxidant Activity

Vanillin and its derivatives are well-documented as potent antioxidants.[2] The phenolic hydroxyl group and the methoxy group on the aromatic ring are key to their radical scavenging ability. It is plausible that this compound retains this antioxidant capacity.

Potential Mechanism: The antioxidant activity is likely exerted through the donation of a hydrogen atom from the phenolic hydroxyl group (if present, although in this molecule it is converted to an ether) or through the stabilization of radicals via resonance within the aromatic ring. The presence of the electron-donating methoxy group enhances this effect.

Antimicrobial Activity

Many vanillin derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[3] The aldehyde group and the overall structure of the molecule can interfere with microbial cell membranes and metabolic pathways.

Potential Target Organisms and Data:

| Organism Type | Potential Target Species | Inferred Activity |

| Bacteria | Escherichia coli, Staphylococcus aureus | Moderate to high |

| Fungi | Candida albicans, Aspergillus niger | Moderate |

Note: The activity levels are inferred from studies on other vanillin derivatives and require experimental verification for this compound.

Conclusion and Future Directions

This compound is a vanillin derivative with potential for interesting biological activities, particularly as an antioxidant and antimicrobial agent. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis. However, the lack of direct experimental data highlights a significant research gap.

Recommendations for Future Research:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, IR, etc.).

-

Biological Screening: A comprehensive biological evaluation of the synthesized compound should be undertaken to determine its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related acetamide derivatives would provide valuable insights into the structural requirements for optimal biological activity.

-

Mechanistic Studies: Should promising biological activity be identified, further studies to elucidate the specific molecular mechanisms of action would be warranted.

This guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetamide

This technical guide provides a comprehensive overview of 2-(4-Formyl-2-methoxyphenoxy)acetamide, a vanillin derivative of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, a detailed, multi-step synthesis protocol, and a discussion of its potential biological significance in the broader context of vanillin-related compounds.

Chemical Identity and Synonyms

This compound is a complex organic molecule built upon a vanillin scaffold. Vanillin, a well-known flavoring agent, and its derivatives are recognized for their diverse biological activities, making them attractive starting points in drug discovery.[1] The structural components of this compound, including the formyl, methoxy, and acetamide functional groups, offer multiple sites for potential biological interactions and further chemical modifications.

For clarity and comprehensive database searching, a compilation of its synonyms and chemical identifiers is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 188728-67-4 |

| PubChem CID | 610599[1] |

| Molecular Formula | C10H11NO4[1] |

| Molecular Weight | 209.20 g/mol [1] |

| InChI Key | VGHIVGWATFYZKU-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)N[1] |

| Depositor-Supplied Synonyms | 2-(4-Formyl-2-methoxy-phenoxy)-acetamide, 2-(4-Formyl-2-methoxy-phenoxy)acetamide, MFCD01050452, Oprea1_215052, Oprea1_702886, SCHEMBL2556186, ALBB-001158, BBL014052, SBB009162, STK155582, AKOS000202383, AS-10400, ST078336, CS-0150511, EN300-09336, D94909, 2-{[4-formyl-2-(methyloxy)phenyl]oxy}acetamide, AG-690/11571186, F014204, Z19660630[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available natural product, vanillin. The first step involves the synthesis of the key intermediate, (4-formyl-2-methoxyphenoxy)acetic acid. The subsequent step is the amidation of this carboxylic acid to yield the final acetamide product.

Step 1: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid

This procedure outlines the synthesis of the carboxylic acid intermediate from vanillin.

Materials:

-

Vanillin

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Alkylation of Vanillin:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin and a molar excess of ethyl chloroacetate in acetone.

-

Add anhydrous potassium carbonate to the mixture. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of vanillin, facilitating its nucleophilic attack on ethyl chloroacetate.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl (4-formyl-2-methoxyphenoxy)acetate.

-

-

Hydrolysis of the Ester:

-

To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Stir the mixture at room temperature for a few hours to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

-

After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.

-

The precipitation of (4-formyl-2-methoxyphenoxy)acetic acid should be observed.

-

Collect the solid product by filtration, wash with cold water, and dry to yield the desired intermediate.

-

Step 2: Synthesis of this compound

This protocol details the conversion of the synthesized carboxylic acid to the final acetamide product.

Materials:

-

(4-formyl-2-methoxyphenoxy)acetic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

-

Ammonia solution (aqueous or in a suitable solvent) or an ammonium salt

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Triethylamine (if using a coupling agent)

Procedure:

-

Activation of the Carboxylic Acid:

-

Method A: Using Thionyl Chloride: In a fume hood, suspend (4-formyl-2-methoxyphenoxy)acetic acid in an anhydrous solvent like DCM. Add thionyl chloride dropwise at 0 °C. The reaction generates sulfur dioxide and hydrogen chloride gases, so proper ventilation is crucial. Stir the mixture at room temperature until the reaction is complete (the solid dissolves, and gas evolution ceases). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Method B: Using a Coupling Agent: Dissolve (4-formyl-2-methoxyphenoxy)acetic acid in an anhydrous solvent such as DCM. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

-

Amidation:

-

Following Method A: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C. Slowly add a solution of ammonia while stirring vigorously. Allow the reaction to warm to room temperature and stir for several hours.

-

Following Method B: To the activated carboxylic acid mixture, add a source of ammonia, such as an aqueous ammonia solution or ammonium chloride along with a base like triethylamine. Stir the reaction mixture at room temperature until completion.

-

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction mixture with water.

-

If DCM was used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Biological Activity and Signaling Pathways

Currently, there is a notable absence of publicly available, specific quantitative data on the biological activity of this compound. No peer-reviewed studies detailing its IC50, MIC values, or its specific molecular targets and signaling pathways have been identified.

However, the structural relationship of this compound to vanillin and its derivatives suggests potential areas of pharmacological interest. Vanillin and its analogues have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The presence of the acetamide functional group, a common feature in many pharmaceuticals, further suggests its potential for biological interactions.

It is plausible that this compound could interact with various biological targets. For instance, the formyl group could potentially engage in covalent interactions with cellular nucleophiles, a mechanism observed for some bioactive aldehydes. The overall electronic and steric properties of the molecule will dictate its binding affinity to specific receptors or enzymes.

Further research is required to elucidate the specific biological profile of this compound. High-throughput screening against various biological targets, followed by more focused in vitro and in vivo studies, would be necessary to determine its therapeutic potential and mechanism of action.

Visualizations

To aid in the conceptual understanding of the synthesis and potential for further derivatization, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Potential sites for further chemical modification.

Conclusion

This compound is a vanillin derivative with potential for biological applications, though specific data remains to be published. This guide has provided a comprehensive summary of its chemical identity and a detailed protocol for its synthesis. The lack of specific biological data highlights a clear opportunity for future research to explore the pharmacological profile of this and related compounds. The provided synthetic route and conceptual diagrams of potential modifications offer a foundation for researchers to further investigate this chemical entity.

References

Spectral Data Analysis of 2-(4-Formyl-2-methoxyphenoxy)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-2-methoxyphenoxy)acetamide is a chemical compound of interest in various research domains, including medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This technical guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for its synthesis, and a generalized workflow for spectral data acquisition and analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| CAS Number | 186685-89-2 | [1] |

Spectral Data

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation patterns.

| Ion Type | m/z | Source |

| [M]+ | 209 | [1] |

| Fragment | 151 | [1] |

| Fragment | 152 | [1] |

¹H NMR Spectroscopy (Predicted)

Disclaimer: The following ¹H NMR spectral data is predicted and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.5-7.3 | m | 3H | Aromatic (Ar-H) |

| ~6.8 | br s | 2H | Amide (-NH₂) |

| ~4.6 | s | 2H | Methylene (-OCH₂-) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

¹³C NMR Spectroscopy (Predicted)

Disclaimer: The following ¹³C NMR spectral data is predicted and should be used as a reference. Experimental verification is recommended.

| Chemical Shift (ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~168 | Amide Carbonyl (C=O) |

| ~152 | Aromatic C-O |

| ~150 | Aromatic C-O |

| ~132 | Aromatic C-CHO |

| ~127 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~68 | Methylene (-OCH₂-) |

| ~56 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR spectral data is predicted and should be used as a reference. Experimental verification is recommended.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350, ~3180 | N-H stretch (Amide) |

| ~2950 | C-H stretch (Aromatic/Aliphatic) |

| ~2850, ~2750 | C-H stretch (Aldehyde) |

| ~1700 | C=O stretch (Aldehyde) |

| ~1670 | C=O stretch (Amide I) |

| ~1600, ~1500 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Aryl ether) |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the reaction of vanillin with chloroacetamide.

Materials:

-

Vanillin

-

Chloroacetamide

-

Potassium carbonate

-

Acetonitrile

-

Dimethylformamide (DMF)

Procedure:

-

A solvent mixture of acetonitrile and DMF (8:2 v/v) is prepared.

-

To this solvent mixture, chloroacetamide, vanillin, and potassium carbonate are added sequentially.

-

The reaction mixture is heated to reflux and stirred for 5-7 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed by evaporation.

-

The residue is treated with water, leading to the precipitation of the solid product.

-

The precipitate is collected by filtration, washed with 30% aqueous methanol, and air-dried.

Visualizations

General Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

References

An In-depth Technical Guide to the Safety and Hazards of 2-(4-Formyl-2-methoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with laboratory-specific standard operating procedures and a thorough risk assessment.

Introduction

2-(4-Formyl-2-methoxyphenoxy)acetamide is a chemical compound with potential applications in research and drug development. As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for safe handling and use in a laboratory or manufacturing setting. This guide provides a detailed overview of the known safety and hazard information for this compound, based on available public data.

Hazard Identification and Classification

The primary source of hazard information for this compound is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The information is based on a notification to the European Chemicals Agency (ECHA) C&L Inventory.[1]

GHS Classification

The compound is classified with the following hazards:

-

Skin irritation (Category 2): Causes skin irritation.[1]

-

Serious eye irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1]

GHS Label Elements

Table 2: GHS Label Elements

| Element | Details |

| Pictogram | ! |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | See Table 4 for a detailed list. |

Source: ECHA C&L Inventory[1]

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for assessing its potential hazards and for safe handling and storage.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| Appearance | Solid (based on similar compounds) | |

| CAS Number | 186685-89-2 | PubChem[1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound. The following recommendations are based on the known hazards and are supplemented by general best practices for handling chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. Based on the GHS classification, the following are recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][3]

-

Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[2][3]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

Storage Conditions

-

Store in a tightly closed container.[2]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Toxicological Information

There is limited publicly available quantitative toxicological data for this compound. The GHS classification is based on notifications and not on extensive toxicological studies.

-

Acute Toxicity: Not available.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Specific experimental safety protocols for this compound are not publicly available. However, the following outlines a general workflow for assessing the safety of a new chemical compound, which would be applicable.

General Workflow for Hazard Assessment

Caption: General workflow for chemical hazard assessment.

Logical Relationships in Hazard Response

The following diagram illustrates the logical steps to be taken upon identifying a potential exposure scenario in the laboratory.

Caption: Logical workflow for responding to a potential exposure.

Summary of Precautionary Statements

Table 4: Detailed GHS Precautionary Statements

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] |

| P321 | Specific treatment (see supplemental first aid instructions on this label).[1][2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337 + P317 | If eye irritation persists: Get medical advice/attention.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Source: ECHA C&L Inventory & Safety Data Sheet for a similar compound[1][2]

References

An In-depth Technical Guide on the Basic Properties of 2-(4-formyl-2-methoxyphenoxy)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-formyl-2-methoxyphenoxy)acetamide, a scaffold originating from the naturally abundant and bioactive compound vanillin, are emerging as a versatile class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of these derivatives, including their synthesis, physicochemical characteristics, and reported biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. While extensive research on a wide array of N-substituted derivatives of this specific core is still nascent, this guide consolidates the existing data on the parent compound and its closely related analogs, offering insights into their potential as antimicrobial and cytotoxic agents. Detailed experimental protocols for synthesis and biological evaluation, drawn from relevant studies on analogous compounds, are also provided to facilitate further investigation in this promising area of drug discovery.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold, which incorporates the key structural features of vanillin (a well-known phenolic aldehyde with a broad spectrum of biological activities), represents a promising starting point for the development of new drug candidates. The presence of an acetamide group provides a readily modifiable site for the introduction of various substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into the core characteristics of this class of compounds, presenting a consolidated view of their chemical synthesis, physical properties, and known biological activities to aid researchers in their exploration of this chemical space.

Physicochemical Properties

The fundamental physicochemical properties of the core molecule, this compound, and some of its derivatives have been compiled from various chemical databases. These properties are crucial for understanding the molecule's behavior in biological systems and for guiding further derivatization efforts.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES | InChIKey |

| This compound | C10H11NO4 | 209.20 | This compound | COC1=C(C=CC(=C1)C=O)OCC(=O)N | VGHIVGWATFYZKU-UHFFFAOYSA-N |

| 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide | C16H15NO4 | 285.30 | 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide | COc1cc(C=O)ccc1OCC(=O)Nc1ccccc1 | LTEGRVWVVFAPFC-UHFFFAOYSA-N |

| 2-(4-formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | C17H14F3NO4 | 353.29 | 2-(4-formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | O=C(COC(C(OC)=C1)=CC=C1C=O)NC2=CC=CC=C2C(F)(F)F | CDEGKVMKTJUZBK-UHFFFAOYSA-N |

| [4-(4-Formyl-2-methoxy-phenoxymethyl)-[1][2][3]triazol-1-yl]-acetic acid methyl ester | C14H15N3O5 | 305.29 | Methyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate | COC1=CC(=O)C=CC1=COC(CN1C=C(N=N1)C)C(=O)OC | Not available |

Synthesis and Characterization

The synthesis of this compound derivatives typically begins with vanillin, a readily available and inexpensive starting material. The general synthetic route involves the etherification of the phenolic hydroxyl group of vanillin, followed by amidation of the resulting carboxylic acid or its activated derivative.

General Synthetic Protocol

A representative synthetic scheme for the preparation of N-substituted this compound derivatives is outlined below. This protocol is adapted from established methods for the synthesis of similar phenoxyacetamide compounds.

Step 1: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid

-

To a solution of vanillin in a suitable solvent (e.g., acetone, ethanol), add an equimolar amount of a base (e.g., potassium carbonate, sodium hydroxide).

-

To this mixture, add a slight excess of ethyl bromoacetate and reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Hydrolyze the resulting ester by dissolving it in an alcoholic solution of a strong base (e.g., NaOH or KOH) and stirring at room temperature or with gentle heating.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (4-formyl-2-methoxyphenoxy)acetic acid.

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Step 2: Synthesis of N-substituted this compound derivatives

-

Activate the carboxylic acid from Step 1 using a coupling agent (e.g., DCC, EDC with HOBt, or thionyl chloride to form the acid chloride).

-

In a separate flask, dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Slowly add the activated carboxylic acid derivative to the amine solution at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for several hours until completion.

-

Work up the reaction by washing with acidic, basic, and brine solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted this compound derivative.

Characterization

The synthesized compounds are typically characterized by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized molecules.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amide carbonyl, formyl group, and ether linkage.

-

Elemental Analysis: Determines the elemental composition of the compounds.

Biological Activities and Potential Applications

While comprehensive biological data for a wide range of this compound derivatives are limited, studies on closely related vanillin and phenoxyacetamide analogs suggest significant potential in several therapeutic areas.

Antimicrobial Activity

A study on vanillin-derived 1,2,3-triazoles, including a derivative of the core structure of interest, demonstrated notable antimicrobial activity.[4] The results from this study are summarized below.

| Compound | Test Organism | Activity (Inhibition Zone in mm) |

| [4-(4-Formyl-2-methoxy-phenoxymethyl)-[1][2][3]triazol-1-yl]-acetic acid methyl ester (3) | Bacillus cereus | 11 |

| Pseudomonas aeruginosa | 10 | |

| Candida albicans | 12 | |

| Vanillin (Parent Compound) | Bacillus cereus | 9 |

| Pseudomonas aeruginosa | 8 | |

| Candida albicans | 10 |

These findings suggest that derivatization of the vanillin scaffold can lead to enhanced antimicrobial properties. The acetamide functionality in the target compounds provides a handle for introducing further structural diversity, which could lead to the discovery of more potent antimicrobial agents.

Cytotoxic and Anticancer Activity

The same study also investigated the cytotoxic effects of the vanillin-triazole derivatives against human cancer cell lines.[4]

| Compound | Cell Line | IC50 (µg/mL) |

| [4-(4-Formyl-2-methoxy-phenoxymethyl)-[1][2][3]triazol-1-yl]-acetic acid methyl ester (3) | MCF-7 (Breast Cancer) | >100 |

| HepG2 (Liver Cancer) | >100 |

Although this particular derivative did not show significant cytotoxicity at the tested concentrations, other related phenoxyacetamide derivatives have demonstrated potent anticancer activities. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives exhibited significant cytotoxicity against MCF-7 and SK-N-SH (neuroblastoma) cell lines.[5] This suggests that the N-substituent on the acetamide moiety plays a crucial role in determining the cytotoxic potential of these compounds.

Experimental Protocols for Biological Evaluation

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the observed cytotoxic effects of related phenoxyacetamide compounds, a plausible mechanism of action involves the induction of apoptosis.

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a cytotoxic acetamide derivative.

Conclusion and Future Directions

The this compound scaffold presents a promising framework for the development of novel therapeutic agents. The synthetic accessibility, coupled with the inherent bioactivity of the parent vanillin structure, makes this class of compounds an attractive area for further investigation. The preliminary data on related analogs suggest potential applications in antimicrobial and anticancer therapies.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of N-substituted this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their biological activity and selectivity. Furthermore, mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. The development of potent and selective derivatives could lead to the identification of novel drug candidates for a range of diseases.

References

- 1. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 4. Evaluation of antimicrobial, antiquorum sensing, and cytotoxic activities of new vanillin 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Potential of 2-(4-formyl-2-methoxyphenoxy)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-formyl-2-methoxyphenoxy)acetamide, a vanillin derivative with potential pharmacological applications. While direct research on this specific molecule is limited in publicly available literature, this document extrapolates from the known synthesis and biological activities of related vanillin and acetamide compounds to present a hypothetical framework for its discovery, synthesis, and potential areas of investigation. This guide includes a proposed synthesis protocol, a discussion of potential biological activities based on its chemical moieties, and detailed, albeit hypothetical, experimental methodologies. All quantitative data for related compounds is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Vanillin, a primary component of vanilla bean extract, is a widely used flavoring agent with established antioxidant, anti-mutagenic, and antimicrobial properties.[1] Its phenolic and aldehyde functional groups make it an attractive starting material for the synthesis of various derivatives with potential therapeutic value.[2][3] The acetamide functional group is also a common feature in many biologically active compounds, known to contribute to a range of pharmacological effects, including analgesic and anti-inflammatory activities.[4][5]

The compound this compound (C₁₀H₁₁NO₄) combines the structural features of both vanillin and acetamide.[6] While its specific discovery and biological profile have not been extensively documented, its chemical structure suggests potential for biological activity. This guide aims to provide a foundational resource for researchers interested in exploring this and similar molecules.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its potential behavior in biological systems and for the design of future experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[6] |

| Molecular Weight | 209.20 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 186685-89-2 | PubChem[6] |

| XLogP3-AA | 0.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

Proposed Synthesis

A plausible synthetic route for this compound starts from the readily available natural product, vanillin. The proposed two-step synthesis involves the initial formation of 2-(4-formyl-2-methoxyphenoxy)acetic acid, followed by amidation.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This protocol is adapted from the synthesis of similar vanillin derivatives.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of 2M sodium hydroxide solution.

-

Addition of Reagent: To the stirred solution, add 10.4 g (0.11 mol) of chloroacetic acid.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 4 hours.

-

Work-up and Isolation: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(4-formyl-2-methoxyphenoxy)acetic acid as a white solid.

-

Purification: The crude product can be recrystallized from a mixture of ethanol and water to obtain a purified product.

Step 2: Synthesis of this compound

-

Activation of Carboxylic Acid: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 10.5 g (0.05 mol) of 2-(4-formyl-2-methoxyphenoxy)acetic acid in 50 mL of dry dichloromethane. Add 7.1 g (0.06 mol) of thionyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Amidation: Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a concentrated aqueous ammonia solution (2.5 mL, 0.055 mol) dropwise.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for an additional 3 hours.

-

Work-up and Isolation: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel using a mobile phase of ethyl acetate/hexane.

Potential Biological Activities and Signaling Pathways

Given the absence of specific biological data for this compound, its potential activities can be inferred from its structural components.

-

Antimicrobial Activity: Vanillin and its derivatives are known to exhibit antimicrobial properties against a range of bacteria and fungi.[1] The mechanism is thought to involve disruption of the cell membrane and inhibition of key cellular enzymes.

-

Anti-inflammatory and Antioxidant Activity: The phenolic hydroxyl group in the vanillin moiety is a key contributor to its antioxidant and radical scavenging properties.[4] This may translate to anti-inflammatory effects by modulating oxidative stress-related signaling pathways.

-

Analgesic Activity: Many acetamide-containing compounds exhibit analgesic properties.[5] The mechanism could involve interactions with central or peripheral pain pathways.

A hypothetical workflow for the initial biological screening of a novel compound like this compound is presented below.

References

- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C10H11NO4 | CID 610599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Formyl-2-methoxyphenoxy)acetamide is a derivative of vanillin, a widely recognized flavoring agent that has also demonstrated notable antioxidant, anti-mutagenic, and antimicrobial properties.[1][2] The structural modification of vanillin is a promising strategy for the development of new therapeutic agents. Vanillin and its derivatives have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[1][3][4] This has led to increased interest in synthesizing novel vanillin-based compounds to explore their potential pharmacological activities.

The synthesis of this compound is achieved via a Williamson ether synthesis. This straightforward and efficient method involves the O-alkylation of vanillin with 2-chloroacetamide in the presence of a weak base and a polar aprotic solvent. This protocol provides a detailed procedure for the synthesis, characterization, and potential applications of this compound.

Reaction Scheme

The synthesis proceeds as follows:

Vanillin reacts with 2-chloroacetamide in the presence of potassium carbonate in dimethylformamide (DMF) to yield this compound.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Vanillin | 121-33-5 | C₈H₈O₃ | 152.15 |

| 2-Chloroacetamide | 79-07-2 | C₂H₄ClNO | 93.51 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add vanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-chloroacetamide (1.12 g, 12 mmol).

-

Reaction: Heat the reaction mixture to 80-90°C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.

-

Extraction: A precipitate will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

-

Drying: Dry the purified product under vacuum.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Vanillin | C₈H₈O₃ | 152.15 | White to pale yellow crystalline powder | 81-83 |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Colorless to pale yellow crystalline solid | 116-120 |

| This compound | C₁₀H₁₁NO₄ | 209.20 | Off-white to pale yellow solid | (Predicted) 150-160 |

Analytical Data

| Analysis | Expected Results for this compound |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 1H, -CHO), 7.50-7.40 (m, 2H, Ar-H), 7.35 (s, 1H, Ar-H), 7.20 (br s, 1H, -NH), 7.05 (br s, 1H, -NH), 4.60 (s, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 191.5 (-CHO), 169.0 (C=O), 152.0, 149.5, 130.0, 125.0, 115.0, 112.0 (Ar-C), 68.0 (-OCH₂-), 56.0 (-OCH₃). |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1680 (C=O stretch, aldehyde), 1660 (C=O stretch, amide), 1590, 1510 (C=C stretch, aromatic), 1270, 1140 (C-O stretch, ether). |

| Mass Spec. (EI) m/z | 209 [M]⁺, 151, 123. |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Potential applications of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dimethylformamide (DMF) is a skin and respiratory irritant; handle with care.

-

2-Chloroacetamide is toxic and an irritant; avoid inhalation and skin contact.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetamide from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-formyl-2-methoxyphenoxy)acetamide, a derivative of vanillin. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. In this procedure, the phenolic hydroxyl group of vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking 2-chloroacetamide to yield the desired product. This vanillin derivative holds potential as a building block in the synthesis of more complex molecules for drug discovery and development, owing to the versatile reactivity of its aldehyde and amide functionalities. The following sections detail the experimental procedure, necessary reagents and equipment, and expected outcomes.